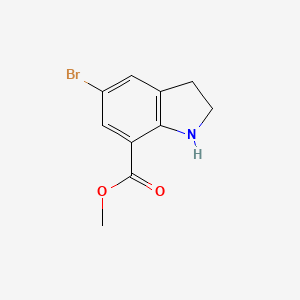

Methyl 5-bromoindoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFDCMFCJPYARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677969 | |

| Record name | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860624-88-0 | |

| Record name | 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860624-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-bromoindoline-7-carboxylate" CAS number

An In-Depth Technical Guide to Methyl 5-bromoindoline-7-carboxylate

Introduction

This compound, registered under CAS Number 860624-88-0 , is a substituted indoline derivative that serves as a pivotal building block in the landscape of modern medicinal chemistry.[1] The indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals. The specific functionalization of this molecule—a bromine atom at the 5-position and a methyl carboxylate group at the 7-position—provides synthetic chemists with two distinct and versatile handles for molecular elaboration. The bromine atom is primed for metal-catalyzed cross-coupling reactions, while the ester group allows for modifications such as hydrolysis and subsequent amide bond formation. This guide offers a senior application scientist's perspective on the properties, synthesis, and strategic applications of this compound for researchers and professionals in drug discovery.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. This compound is a solid at room temperature, and its key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 860624-88-0 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | 5-Bromo-indoline-7-carboxylic acid methyl ester; Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | [1] |

| InChI Key | AXFDCMFCJPYARR-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the reduction of its corresponding indole precursor, Methyl 5-bromo-1H-indole-7-carboxylate. The choice of reducing agent is critical to selectively reduce the C2-C3 double bond of the indole ring without affecting the ester or the aromatic system.

Plausible Synthetic Workflow

A well-established method for this transformation is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid.[2] This reagent is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective for the reduction of iminium ions, which are formed in situ from the indole under acidic conditions.

References

"Methyl 5-bromoindoline-7-carboxylate" physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromoindoline-7-carboxylate

Introduction

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its indoline core is a privileged scaffold found in numerous biologically active molecules, and the specific substitution pattern—a bromine atom at the 5-position and a methyl carboxylate at the 7-position—makes it a versatile intermediate for further chemical modification. Understanding the fundamental physical properties of this compound is a critical first step in its application, ensuring proper handling, accurate characterization, and successful integration into complex synthetic pathways.

This guide provides a comprehensive overview of the known physical properties of this compound, grounded in available technical data. It is designed for researchers and scientists, offering not just data, but also the underlying principles and field-proven methodologies for its empirical validation.

Core Compound Identification

| Identifier | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate, 5-Bromo-indoline-7-carboxylic acid methyl ester | [1][2] |

| CAS Number | 860624-88-0 | N/A |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

Part 1: Physicochemical and Thermal Properties

A precise understanding of a compound's physical state, thermal stability, and solubility is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical techniques best suited for its characterization.

Physical State and Appearance

This compound is documented as a solid at standard temperature and pressure. The specific morphology, such as crystalline or amorphous nature, is not widely reported and would typically be confirmed by techniques like X-ray powder diffraction (XRPD), as outlined in the methodologies section.

Thermal Properties: Melting and Boiling Points

An interesting and critical characteristic of this compound is the absence of a defined melting point in publicly available data. Technical datasheets often list the melting point as "N/A". This strongly suggests that this compound likely decomposes upon heating before a true liquid phase is observed. This is not uncommon for highly functionalized organic molecules.

-

Melting Point: Not Applicable (Decomposes)

-

Boiling Point: Not Applicable

The causality behind this observation lies in the molecule's thermal stability. The energy required to disrupt the solid-state packing (melting) is likely higher than the energy threshold for breaking covalent bonds within the molecule, leading to degradation instead of a phase transition. The experimental protocol for determining this characteristic involves careful observation during heating.

Solubility Profile

The solubility of a compound is a key determinant for its utility in synthesis and purification. While quantitative solubility data (e.g., mg/mL) is not extensively published, its behavior in various organic solvents can be inferred from documented synthetic procedures.

| Solvent Class | Example(s) | Solubility | Rationale & Application |

| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for synthesis involving this compound[2][3]. |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | Utilized as a solvent for reactions and workup procedures[2]. |

| Esters / Alkanes | Ethyl Acetate / Hexanes | Soluble to Moderately Soluble | Commonly used as the mobile phase for purification by silica gel chromatography, indicating differential solubility that allows for separation from impurities[1]. |

The indoline structure provides a degree of polarity, while the aromatic ring and bromo-substituent contribute nonpolar characteristics, leading to good solubility in a range of common organic solvents.

Part 2: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or specialized intermediate like this compound, a combination of Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy is essential for identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For this molecule, the most telling feature is the isotopic pattern of bromine.

-

Expected m/z: Analysis of this compound shows mass-to-charge ratios (m/z) of 256 and 258 [4].

-

Isotopic Signature: The near 1:1 ratio of the M and M+2 peaks is a classic indicator of the presence of a single bromine atom, as the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) is approximately equal[4]. This provides authoritative confirmation of the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR

Partial ¹³C NMR data has been reported in the context of synthetic chemistry, confirming the presence of key structural elements.

-

Reported Chemical Shifts (δ) in CDCl₃: 28.4, 33.4, 38.5 ppm[1][2].

-

Interpretation: These shifts are consistent with the sp³ hybridized carbon atoms of the indoline ring system. A full spectrum would be required to assign all 10 carbon signals, including those of the aromatic ring and the carboxylate group.

¹H NMR

-

Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm).

-

Indoline CH₂ Protons: Aliphatic signals corresponding to the two methylene groups of the indoline ring.

-

Amine (NH) Proton: A potentially broad signal for the amine proton.

-

Methyl Ester (OCH₃) Protons: A characteristic singlet around 3.8-4.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not published, the expected characteristic absorption bands would include:

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: A signal in the 1200-1300 cm⁻¹ region for the ester C-O bond.

-

Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

Part 3: Experimental Methodologies

To ensure scientific integrity, the physical properties described above must be verifiable through standardized experimental protocols. The following section details the methodologies for determining these characteristics.

Workflow for Physical and Thermal Analysis

This workflow outlines the process for confirming the physical state and observing the thermal decomposition behavior of the compound.

Caption: Workflow for Melting Point and Decomposition Analysis.

Step-by-Step Protocol: Melting/Decomposition Point

-

Sample Preparation: Place a small, dry sample of this compound into a thin-walled capillary tube.

-

Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the sample at a controlled rate (e.g., 2-5 °C per minute).

-

Observation: Carefully observe the sample through the magnified viewing port.

-

Data Recording:

-

If the substance melts, record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

-

Crucially for this compound, note any changes in appearance, such as darkening, charring, or gas evolution, which indicate decomposition. Record the temperature at which these changes begin.

-

Workflow for Solubility Assessment

This diagram illustrates a systematic approach to determining the solubility of the compound in various laboratory solvents.

Caption: Systematic Workflow for Solubility Determination.

Step-by-Step Protocol: Solubility

-

Preparation: To a series of small vials, add a pre-weighed amount of the compound (e.g., 2 mg).

-

Solvent Addition: Add a measured volume (e.g., 0.2 mL) of the test solvent (e.g., THF, DCM, water, ethanol) to each vial.

-

Agitation: Agitate the vials (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.

-

Classification:

-

Soluble: If a clear solution forms.

-

Partially Soluble: If some solid remains but a noticeable amount has dissolved.

-

Insoluble: If the solid remains largely unchanged.

-

Workflow for Spectroscopic Characterization

This flowchart provides a comprehensive path for obtaining a full spectroscopic profile to confirm the structure and purity of the compound.

Caption: Integrated Workflow for Complete Spectroscopic Analysis.

Step-by-Step Protocol: Spectroscopy

-

Sample Purity: Ensure the sample is of high purity, typically after purification by flash chromatography, as impurities will interfere with spectral analysis[2].

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), and analyze the resulting spectrum for the parent ion and bromine isotope pattern[2].

-

-

Infrared Spectroscopy:

-

Prepare the solid sample, for instance, as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate.

-

Obtain the spectrum using an FTIR spectrometer and identify the key functional group frequencies.

-

Conclusion

This compound is a solid chemical intermediate whose physical properties are defined by its functionalized heterocyclic structure. While it lacks a conventional melting point, likely due to thermal decomposition, it exhibits good solubility in common organic solvents, facilitating its use in synthesis. Its spectroscopic identity is definitively confirmed by the characteristic 1:1 isotopic pattern at m/z 256/258 in its mass spectrum, with further structural details elucidated by NMR and IR spectroscopy. The experimental protocols provided herein offer a self-validating system for researchers to confirm these properties, ensuring the quality and reliability of this important building block in their scientific endeavors.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]

- 3. JP2008513500A - Chemical substance - Google Patents [patents.google.com]

- 4. 5-BROMO-INDOLINE-7-CARBOXYLIC ACID METHYL ESTER | 860624-88-0 [amp.chemicalbook.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

A Technical Guide to Methyl 5-bromoindoline-7-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of Methyl 5-bromoindoline-7-carboxylate, a key heterocyclic building block in medicinal chemistry. We will detail its core physicochemical properties, outline a rational synthetic pathway with mechanistic insights, and explore its strategic application in the design and development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Core Molecular Profile

This compound is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, and this particular compound is functionalized with two key reactive handles: a bromine atom, ideal for cross-coupling reactions, and a methyl ester, which can be readily converted to other functional groups. These features make it an exceptionally valuable starting material for creating diverse chemical libraries.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 256.096 g/mol | [1][2] |

| CAS Number | 860624-88-0 | [1] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥95% | [1][2] |

| Synonyms | 5-Bromo-indoline-7-carboxylic acid methyl ester, Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | [1][2] |

| InChI Key | AXFDCMFCJPYARR-UHFFFAOYSA-N |[1][2] |

Synthesis and Mechanistic Rationale

This compound is not a naturally occurring compound and must be prepared synthetically. A logical and efficient synthetic route begins with a commercially available indole precursor, followed by sequential functionalization and reduction. The following workflow represents a common strategy employed in medicinal chemistry.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 1H-indole-7-carboxylic acid. This approach is designed to install the required functionalities in a specific order to avoid unwanted side reactions and ensure high yields.

Caption: A rational synthetic route to this compound.

Step-by-Step Mechanistic Discussion

-

Esterification: The synthesis begins by protecting the carboxylic acid of the starting material, 1H-indole-7-carboxylic acid, as a methyl ester. This is a standard Fischer esterification, typically conducted in methanol with a catalytic amount of strong acid like sulfuric acid. This step is crucial to prevent the acidic proton from interfering with subsequent reactions and to improve the solubility of the intermediate in organic solvents.

-

Electrophilic Aromatic Bromination: With the carboxylate group protected, the indole ring is activated towards electrophilic substitution. The C5 position is electronically favored for substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, minimizing over-bromination and ensuring high regioselectivity for the desired 5-bromo product.

-

Selective Indole to Indoline Reduction: The final step is the reduction of the C2-C3 double bond of the indole ring to form the indoline core. Sodium cyanoborohydride (NaCNBH₃) in acetic acid is the reagent of choice for this transformation.[3] It is a mild reducing agent that is selective for the electron-rich enamine-like double bond of the indole, leaving the benzene ring and, critically, the ester and bromo functionalities intact. The acidic medium protonates the indole, activating it towards hydride attack.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building complex drug candidates. The bromine and ester groups serve as orthogonal chemical handles for a wide array of subsequent chemical modifications.

Key Derivatization Pathways

The strategic placement of the bromo and ester groups allows for directed and predictable modifications, making this compound a cornerstone for library synthesis in drug discovery programs.

-

C5-Position (Bromo Group): The bromine atom is a perfect substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of aryl, heteroaryl, alkyl, and amine groups, which are critical for modulating a compound's potency, selectivity, and pharmacokinetic properties.[4]

-

Suzuki Coupling: Forms C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

Stille Coupling: Forms C-C bonds with organostannanes.

-

-

C7-Position (Ester Group): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse set of amines to form amides, a common functional group in many approved drugs, or can be used to form other ester or acid-based bioisosteres.

Caption: Key derivatization pathways from the core scaffold.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for introducing a new aryl or heteroaryl group at the C5 position. The self-validating nature of this protocol lies in the clear reaction setup and the expected outcome of a C-C bond formation, verifiable by standard analytical techniques like LC-MS and NMR.

Objective: To synthesize Methyl 5-(pyridin-3-yl)indoline-7-carboxylate.

Methodology:

-

Reagent Preparation: To a flame-dried 25 mL round-bottom flask, add this compound (256 mg, 1.0 mmol, 1.0 eq), pyridin-3-ylboronic acid (148 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%).

-

Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Causality Insight: The use of a palladium catalyst is standard for efficient C-C bond formation.[4] The dppf ligand is chosen for its ability to stabilize the palladium center and promote the catalytic cycle. A mixed solvent system with water is often necessary to dissolve the inorganic base.

-

-

Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related bromo-indole derivatives suggest standard laboratory precautions should be observed.[5][6][7]

Table 2: General Safety and Handling Guidelines

| Category | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.[6] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/vapors. Avoid contact with skin and eyes.[5] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5][7] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5][7] |

| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, give oxygen.[7] |

| Storage | Store in a cool, dry place in a tightly sealed container, away from light. |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into a vast chemical space. By enabling rapid diversification through robust and well-understood chemical reactions, this building block empowers medicinal chemists to systematically explore structure-activity relationships and optimize lead compounds towards clinical candidates. Its application is particularly relevant in the synthesis of inhibitors for kinases and other enzyme targets implicated in oncology, inflammation, and neurodegenerative diseases.[4][8]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. d-nb.info [d-nb.info]

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-bromoindoline-7-carboxylate

This document serves as an in-depth technical guide to the spectroscopic characterization of Methyl 5-bromoindoline-7-carboxylate. As a crucial building block in synthetic organic chemistry and drug discovery, a comprehensive understanding of its spectral properties is paramount for researchers in the field. The indoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a bromine atom at the 5-position and a methyl ester at the 7-position—offers unique opportunities for further chemical modification.

It is important to note that publicly available, experimentally verified spectra for this specific compound are scarce. Therefore, this guide has been meticulously compiled by leveraging established principles of spectroscopic interpretation and drawing upon empirical data from closely related chemical structures. The following sections provide a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a robust framework for its identification and characterization.

Molecular Structure and Overview

This compound possesses a di-substituted indoline core. The electron-withdrawing nature of both the bromine atom and the methyl carboxylate group significantly influences the electronic environment of the aromatic ring, which in turn dictates the chemical shifts observed in NMR spectroscopy. The aliphatic portion of the indoline ring and the N-H proton provide distinct signals that are key to confirming the structure.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are standard. Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments should be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ is summarized below. Chemical shifts are influenced by the anisotropic effects of the aromatic ring and the electronic nature of the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.55 | d, J ≈ 2.0 Hz | 1H | H-6 | Aromatic proton deshielded by the adjacent ester and ortho to bromine. The small splitting is due to meta-coupling with H-4. |

| ~ 7.20 | d, J ≈ 2.0 Hz | 1H | H-4 | Aromatic proton deshielded by the bromine atom and meta to the ester group. Meta-coupled to H-6. |

| ~ 4.50 | br s | 1H | N-H | The chemical shift of the N-H proton can be variable and concentration-dependent. It is expected to be a broad singlet. |

| ~ 3.88 | s | 3H | -OCH₃ | A characteristic singlet for the methyl ester protons. |

| ~ 3.65 | t, J ≈ 8.5 Hz | 2H | H-2 | Aliphatic protons adjacent to the nitrogen atom, appearing as a triplet due to coupling with the C3 protons. |

| ~ 3.10 | t, J ≈ 8.5 Hz | 2H | H-3 | Aliphatic protons adjacent to the aromatic ring, appearing as a triplet due to coupling with the C2 protons. |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ showcases nine distinct signals, with chemical shifts heavily influenced by the bromine and methyl carboxylate substituents.

| Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale for Prediction |

| ~ 167.0 | C | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon.[1] |

| ~ 145.0 | C | C-7a | Aromatic quaternary carbon attached to nitrogen, shifted downfield. |

| ~ 132.5 | C | C-3a | Aromatic quaternary carbon adjacent to the aliphatic portion. |

| ~ 131.0 | CH | C-6 | Aromatic CH carbon deshielded by the ester group. |

| ~ 128.0 | CH | C-4 | Aromatic CH carbon. |

| ~ 115.0 | C | C-5 | Aromatic quaternary carbon directly attached to bromine, showing a significant upfield shift due to the heavy atom effect.[2] |

| ~ 110.0 | C | C-7 | Aromatic quaternary carbon attached to the ester group. |

| ~ 52.0 | CH₃ | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~ 47.0 | CH₂ | C-2 | Aliphatic carbon adjacent to nitrogen. |

| ~ 29.0 | CH₂ | C-3 | Aliphatic carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The key vibrational frequencies expected for this compound are listed below.

| Predicted Frequency (cm⁻¹) | Intensity | Bond Vibration | Rationale for Prediction |

| ~ 3350 - 3400 | Medium | N-H stretch | Characteristic for a secondary amine N-H bond. This peak is expected to be sharper than an O-H stretch.[3][4] |

| ~ 2850 - 2960 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the CH₂ groups in the indoline ring and the methyl group of the ester.[3] |

| ~ 1710 - 1730 | Strong | C=O stretch (ester) | A strong, sharp absorption characteristic of a carbonyl group in an aromatic ester.[4] |

| ~ 1580 - 1610 | Medium | C=C stretch (aromatic) | Indicates the presence of the aromatic ring. |

| ~ 1250 - 1300 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretch of the ester functional group.[5] |

| ~ 1100 - 1150 | Strong | C-N stretch | Characteristic of the amine C-N bond in the indoline ring. |

| ~ 800 - 850 | Strong | C-H bend (aromatic) | Out-of-plane bending for the substituted aromatic ring. |

| ~ 550 - 650 | Medium | C-Br stretch | Characteristic absorption for a carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Impact (EI) is a common method for small molecules that provides extensive fragmentation data. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity. The nominal molecular weight of C₁₀H₁₀BrNO₂ is 255/257 g/mol .

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Molecular Ion (M⁺): A prominent peak cluster at m/z 255 and 257 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Loss of a Methoxy Radical (-•OCH₃): Fragmentation of the ester group can lead to the loss of a methoxy radical (31 Da), resulting in a significant ion at m/z 224/226 . This is often a favorable fragmentation pathway for methyl esters.[6]

-

Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond would result in an ion at m/z 176 .

-

Loss of CO from fragment m/z 144: The fragment at m/z 144, formed by the loss of bromine from the m/z 224/226 fragment, could further lose carbon monoxide (28 Da) to give an ion at m/z 117 .

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on established chemical principles and data from analogous compounds. The predicted data—highlighting characteristic aromatic and aliphatic protons, a downfield ester carbonyl carbon, a distinct N-H stretch, and a signature M/M+2 isotopic pattern in mass spectrometry—offers a reliable reference for researchers to confirm the synthesis and purity of this valuable chemical intermediate.

References

- 1. 5-Bromo-2,3-dihydro-1H-indole | [frontierspecialtychemicals.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Stability and Recommended Storage of Methyl 5-bromoindoline-7-carboxylate

Executive Summary & Physicochemical Profile

Methyl 5-bromoindoline-7-carboxylate is a substituted indoline derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery. The presence of the indoline nucleus, a bromine substituent, and a methyl ester group confers specific reactivity that makes it valuable for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, these same functional groups present inherent stability challenges. This guide provides an in-depth analysis of the chemical stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment to ensure its integrity from receipt to reaction.

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 860624-88-0 | [2][3] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [2][3][4] |

| Molecular Weight | 256.10 g/mol | [2][4] |

| Appearance | Solid | [2][4] |

| Synonyms | 5-Bromo-indoline-7-carboxylic acid methyl ester; Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | [2][4] |

| Purity (Typical) | ≥95% | [2][4] |

Chemical Stability Analysis: A Structure-Based Assessment

The long-term stability of this compound is dictated by the three primary functional components of its structure: the indoline ring, the methyl ester, and the carbon-bromine bond. Understanding the susceptibility of each component to degradation is critical for defining appropriate storage and handling conditions. The most common degradation mechanisms for compounds of this class are hydrolysis, oxidation, and photolysis[5].

Susceptible Moieties & Degradation Pathways

-

Ester Hydrolysis: The methyl ester at the C-7 position is a primary site of vulnerability. In the presence of moisture, particularly under acidic or basic conditions, the ester can hydrolyze to form 5-bromoindoline-7-carboxylic acid and methanol. This is a common degradation pathway for many pharmaceutical compounds and intermediates[6]. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Oxidation of the Indoline Ring: The nitrogen atom in the indoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The electron-rich nature of the aromatic system, even when partially saturated as in indoline, can be sensitive to atmospheric oxygen, trace metal catalysts, or peroxide impurities[5]. Autoxidation is a common decomposition pathway in such preparations[5].

-

Photolytic Degradation: Indole and its derivatives are known to be sensitive to light[5][7]. Exposure to UV or even visible light can provide the energy needed to initiate degradation reactions. For halogenated aromatic compounds, this can include homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species that can trigger a cascade of further reactions[5].

-

Dehalogenation: The carbon-bromine bond can be cleaved under certain reductive or hydrolytic conditions, although this is generally less common than ester hydrolysis or oxidation under typical storage conditions[8].

The interplay of these potential degradation routes underscores the need for a multi-faceted storage strategy.

Diagram 1: Potential Degradation Pathways for this compound.

Recommended Storage and Safe Handling

Based on the chemical stability analysis, a conservative and multi-layered approach to storage is essential to preserve the purity and integrity of this compound. The following conditions are derived from best practices for handling halogenated aromatic compounds and sensitive indole derivatives[9][10][11][12][13].

Optimal Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | 2–8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation[10]. While some related compounds are stored at room temperature, refrigeration provides a superior margin of safety against thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and slowing ester hydrolysis. Store under an inert atmosphere, especially for long-term storage[11][12]. |

| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation, which can cleave the C-Br bond and induce other unwanted reactions. Store in an amber glass container or in a light-blocking outer container[5][12]. |

| Container | Tightly Sealed Glass Bottle | Prevents ingress of moisture and oxygen. Glass is preferred over plastic for its superior chemical resistance and impermeability. The container should be tightly closed[10][13]. |

| Environment | Dry, Well-Ventilated Area | Store in a dedicated chemical storage area away from heat sources and incompatible materials, such as strong acids, bases, and oxidizing agents[13][14]. |

Safe Handling Protocols

Given the hazard profile of structurally similar compounds, which includes warnings for acute oral toxicity, skin irritation, eye irritation, and respiratory irritation, the following handling procedures must be observed[15].

-

Engineering Controls: All handling, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[9].

-

Personal Protective Equipment (PPE):

-

Waste Disposal: Halogenated organic waste must be collected in a designated, properly labeled hazardous waste container, segregated from non-halogenated waste[9]. Follow all institutional and local regulations for disposal.

Protocol: Forced Degradation Study for Stability Assessment

To provide a self-validating system for assessing stability, a forced degradation (or stress testing) study is indispensable. This protocol is designed to intentionally degrade the compound under various stress conditions to identify likely degradation products and establish stability-indicating analytical methods, a critical step in pharmaceutical development[17][18][19][20]. The goal is to achieve 10-20% degradation, which is sufficient to detect and characterize degradants without destroying the parent molecule entirely[18].

Diagram 2: Experimental Workflow for a Forced Degradation Study.

Step-by-Step Methodology

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with UV and/or Mass Spectrometry (MS) detector

-

Calibrated oven, photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for hydrolytic and oxidative studies.

-

Control Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL with the 50:50 acetonitrile/water diluent. This is your time-zero (T₀) unstressed control.

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target concentration for analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Maintain the solution at room temperature. Note: Basic hydrolysis of esters is often rapid.

-

Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

-

Maintain the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in an open vial.

-

Heat in an oven at a temperature below its melting point (e.g., 80°C).

-

At specified time points, withdraw a small amount of the solid, dissolve it in the diluent to the target concentration, and analyze.

-

-

Photolytic Degradation:

-

Expose both the solid compound and a solution (in a quartz cuvette) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analyze the samples alongside a dark control stored under the same conditions.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information on potential degradants.

-

Conclusion

This compound is a compound with significant potential but requires careful management of its stability. Its susceptibility to hydrolysis, oxidation, and photolysis necessitates stringent storage conditions. To ensure the compound's integrity and the reproducibility of experimental results, it is imperative to store it under refrigerated (2-8°C), dark, dry, and inert conditions . The implementation of a systematic forced degradation study is a critical, self-validating measure that not only confirms these storage recommendations but also provides invaluable insights into the compound's degradation profile, which is essential for its application in regulated drug development environments.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. nottingham.ac.uk [nottingham.ac.uk]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 15. methyl 5-bromo-1H-indole-7-carboxylate | C10H8BrNO2 | CID 24728848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chempoint.com [chempoint.com]

- 17. acdlabs.com [acdlabs.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to Methyl 5-bromoindoline-7-carboxylate: From Discovery to First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

Methyl 5-bromoindoline-7-carboxylate, a substituted indoline derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the bromine atom at the 5-position and the methyl ester at the 7-position of the indoline core, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The indoline nucleus is a common motif in many natural products and pharmaceuticals, and the specific substitution pattern of this compound offers opportunities for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties of novel therapeutic agents. This guide provides a comprehensive overview of the discovery and the first reported synthesis of this important chemical entity.

The Discovery of this compound: A Stepping Stone in Hepatitis B Research

The first documented synthesis of this compound appears in the supporting information of a 2022 publication by Na, Hyo Gyeong, and colleagues, titled "Discovery of a new sulfonamide hepatitis B capsid assembly modulator"[1]. While this publication does not focus on the synthesis of the title compound itself, it is utilized as a key intermediate in the development of novel antiviral agents. This indicates that by this time, the synthesis of this compound was considered a routine procedure, likely established in earlier, yet to be publicly indexed, research or patents. The context of its use in this study highlights its importance as a precursor for more complex molecules targeting the hepatitis B virus (HBV) capsid assembly.

The First Published Synthesis: A Deprotection Approach

The initial reported synthesis of this compound is a straightforward deprotection reaction, suggesting that the core N-protected precursor was likely synthesized through a more elaborate multi-step sequence. The choice of a tert-butoxycarbonyl (Boc) protecting group is a common strategy in organic synthesis to temporarily mask the reactivity of the indoline nitrogen, allowing for selective modifications on other parts of the molecule.

Synthetic Scheme

The first published synthesis of this compound proceeds as follows:

Figure 1. The synthetic pathway for this compound.

Rationale Behind the Experimental Choices

The selection of trifluoroacetic acid (TFA) as the deprotecting agent is a standard and highly efficient method for the removal of Boc groups. TFA is a strong acid that readily cleaves the tert-butyl ester linkage of the carbamate, liberating the free amine of the indoline ring. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM), which is an excellent solvent for both the starting material and the TFA, ensuring a homogeneous reaction mixture. The work-up procedure involving neutralization with a saturated solution of sodium bicarbonate is crucial to quench the excess TFA and to isolate the product in its free base form.

Experimental Protocol: First Synthesis of this compound

The following is a detailed, step-by-step methodology for the first published synthesis of this compound, adapted from the supporting information provided by Na, Hyo Gyeong et al. (2022)[1].

Materials:

-

1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate (1 equivalent) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (typically 10-20 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is basic (pH ~8) to neutralize the excess TFA.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₁₀H₁₀BrNO₂ | 256.10 | Solid |

| 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate | C₁₅H₁₈BrNO₄ | 356.21 | Solid |

Conclusion and Future Perspectives

The discovery and first published synthesis of this compound, while seemingly a routine deprotection step, underscore the compound's importance as a key intermediate in the development of new therapeutics. The availability of this building block allows for the exploration of a wider chemical space in the design of novel indoline-based compounds with diverse biological activities. Future research will likely focus on developing more efficient and scalable syntheses of this and related indoline scaffolds, as well as exploring its application in the synthesis of new drug candidates for a variety of diseases. The journey of this compound from a synthetic intermediate to a potentially crucial component in future medicines is a testament to the continuous evolution of synthetic chemistry and its profound impact on drug discovery.

References

The Strategic Synthesis and Application of Methyl 5-bromoindoline-7-carboxylate: A Technical Guide for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among its substituted variants, Methyl 5-bromoindoline-7-carboxylate has emerged as a key building block, offering synthetic versatility and access to novel chemical entities. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its strategic application in the development of targeted therapeutics.

Core Molecular Attributes and Significance

This compound, with the CAS Number 860624-88-0, is a polysubstituted indoline derivative.[1] Its structure is characterized by a bromo substituent at the 5-position and a methyl carboxylate group at the 7-position of the indoline ring system. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| CAS Number | 860624-88-0 | [1] |

| Synonyms | 5-Bromo-indoline-7-carboxylic acid methyl ester, Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | [1] |

The presence of the bromine atom at a strategic position allows for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other derivatives. This dual functionality makes this compound a powerful tool for creating libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process involving the protection of the indoline nitrogen, followed by bromination and deprotection. A reliable method is outlined below, based on established synthetic strategies for related indoline compounds.

Experimental Protocol

Step 1: Synthesis of 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate

This initial step involves the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group to direct the subsequent bromination to the desired position.

-

Materials: 1-(tert-butyl) 7-methyl indoline-1,7-dicarboxylate, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 1-(tert-butyl) 7-methyl indoline-1,7-dicarboxylate in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (8e)

The final step involves the removal of the Boc protecting group to yield the target compound.[2]

-

Materials: 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate (645.6 mg, 1.81 mmol) in dichloromethane (3.62 mL, 0.5 M).[2]

-

Add Trifluoroacetic acid (0.43 mL) to the solution.[2]

-

Stir the reaction mixture at room temperature for 40 hours.[2]

-

Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 8.[2]

-

Extract the product with dichloromethane.[2]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford this compound.[2]

-

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is primarily dictated by the three key functional groups: the secondary amine of the indoline ring, the aryl bromide, and the methyl ester.

-

N-H Reactivity: The nitrogen atom can undergo various reactions such as alkylation, acylation, and arylation, allowing for the introduction of a wide range of substituents at the 1-position.

-

Aryl Bromide Reactivity: The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for scaffold diversification.

-

Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, and other carboxylic acid derivatives.

A key transformation of this molecule is its oxidation to the corresponding indole. For instance, treatment of Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate with activated manganese dioxide in tetrahydrofuran results in the formation of Methyl 5-bromo-1H-indole-7-carboxylate.[3][4]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the methyl ester protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region. The two methylene groups of the indoline ring will likely appear as triplets. The methyl protons of the ester group will be a singlet, typically around 3.8-3.9 ppm. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the two methylene carbons of the indoline ring, the ester carbonyl carbon, and the methyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (256.10 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of approximately equal intensity).

Application in Drug Discovery: A Key Intermediate for IKK2 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors of I-kappa-B kinase 2 (IKK2).[4] IKK2 is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in inflammation and immunity. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer.

The synthesis of potent IKK2 inhibitors often involves the elaboration of the indoline scaffold. This compound serves as a starting point, where the bromine atom can be functionalized via cross-coupling reactions to introduce pharmacophoric groups that interact with the active site of the IKK2 enzyme. The ester group can be converted to an amide, which is a common feature in many enzyme inhibitors, allowing for the formation of hydrogen bonds with the target protein.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of complex molecular architectures. The demonstrated application of this compound in the development of IKK2 inhibitors highlights its potential in the discovery of novel therapeutics for inflammatory diseases and cancer. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in enabling innovative drug design and development is set to increase. Further exploration of its reactivity and its application in the synthesis of other biologically active molecules will undoubtedly open up new avenues for therapeutic intervention.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. JP2008513500A - Chemical substance - Google Patents [patents.google.com]

- 4. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

Potential biological activities of "Methyl 5-bromoindoline-7-carboxylate"

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 5-bromoindoline-7-carboxylate

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of a bromine atom and a carboxylate group can significantly modulate the biological profile of the parent molecule. This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a compound of interest for further investigation. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related bromoindole and indoline carboxylate derivatives to forecast its potential therapeutic applications and guide future research. We will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent, providing hypothetical, yet plausible, mechanisms of action and detailed experimental workflows for their validation.

Introduction: The Chemical and Pharmacological Promise of this compound

This compound (CAS: 860624-88-0) is an organic compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol .[1][2] Its structure features a bicyclic indoline core, substituted with a bromine atom at the 5-position and a methyl carboxylate group at the 7-position.

The indole and indoline nuclei are central to the development of a multitude of therapeutic agents.[3][4] The introduction of a halogen, such as bromine, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound.[5] Specifically, bromoindole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] Furthermore, indole-2-carboxylate derivatives have been reported to exhibit significant anti-proliferative activity against various cancer cell lines.[9] Based on these established principles, this compound emerges as a compelling candidate for biological investigation.

Potential Anticancer Activity: A Multi-pronged Approach to Cancer Therapy

The indole scaffold is a cornerstone in the design of novel anticancer agents.[6][9] Bromoindole derivatives, in particular, have shown promise in targeting key oncogenic pathways.[6]

Hypothetical Mechanism of Action: Targeting Receptor Tyrosine Kinases

A plausible mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6] The bromoindole moiety could potentially bind to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its downstream signaling cascade. This would result in cell cycle arrest and the induction of apoptosis in cancer cells.[6]

Proposed Experimental Workflow for Anticancer Activity Screening

To investigate the potential anticancer properties of this compound, a systematic, multi-tiered approach is recommended.

Diagram: Experimental Workflow for Anticancer Activity Assessment

Caption: A stepwise workflow for evaluating the anticancer potential of a test compound.

Detailed Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Quantitative Data

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast) | This compound | 8.5 |

| A549 (Lung) | This compound | 12.2 |

| HepG2 (Liver) | This compound | 15.7 |

| Doxorubicin (Control) | 1.2 |

This data is hypothetical and for illustrative purposes only.

Potential Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents.[8] Indole derivatives have been identified as a promising class of compounds with antibacterial and antifungal properties.[5][8] The presence of the bromo group in this compound could enhance its antimicrobial potential.[5]

Hypothetical Mechanism of Action: Membrane Disruption

One possible mechanism of antimicrobial action is the disruption of the bacterial cell membrane. The lipophilic nature of the indoline core could facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[8]

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory and Neuroprotective Roles

Chronic inflammation and neurodegenerative diseases are significant health concerns. Bromoindole derivatives isolated from marine sponges have demonstrated anti-inflammatory activity.[7] Furthermore, the indole scaffold is present in many neuroactive molecules.

Hypothetical Signaling Pathway in Anti-inflammatory Action

Diagram: Potential Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.

Proposed Experimental Approach for Anti-inflammatory and Neuroprotective Screening

-

Anti-inflammatory: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Neuroprotective: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound, in the context of the known biological activities of related bromoindole and indoline carboxylate derivatives, strongly suggest its potential as a versatile pharmacological agent. The proposed experimental workflows in this guide provide a clear roadmap for the systematic investigation of its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Further research, including synthesis, in-depth biological evaluation, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

- 1. This compound/CAS:860624-88-0-HXCHEM [hxchem.net]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-bromoindoline-7-carboxylate for Advanced Research

This guide provides an in-depth overview of Methyl 5-bromoindoline-7-carboxylate, a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, commercial availability, synthesis, and critical applications, offering practical insights to streamline its integration into your research workflows.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The strategic placement of functional groups on this bicyclic system allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets. This compound, in particular, offers a unique combination of a reactive bromine atom for cross-coupling reactions and a methyl ester for amide bond formation or further derivatization. This trifunctional nature makes it a versatile starting material for the synthesis of complex molecular architectures. Its application has been noted in the development of novel therapeutics, including inhibitors of viral replication and protein kinases.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. This compound is a solid at room temperature with the following key characteristics:

| Property | Value | Source(s) |

| CAS Number | 860624-88-0 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | 5-Bromo-indoline-7-carboxylic acid methyl ester, Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | [1] |

Commercial Availability and Procurement Strategy

This compound is readily available from a variety of commercial suppliers, catering to different research and development needs, from discovery-scale milligrams to process-scale kilograms. When selecting a supplier, researchers should consider not only the price but also the purity, availability of analytical data (e.g., NMR, HPLC), and lead times.

The following diagram outlines a logical workflow for procuring this critical reagent.

Caption: A streamlined workflow for the procurement of this compound.

Below is a summary of prominent commercial suppliers. Pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Available Quantities | Purity | Price (Exemplary) | Source(s) |

| CymitQuimica | 100mg, 250mg, 1g | 95% | €116.00 (100mg) | [1] |

| Ambeed | 250mg | 95% | $95.00 (250mg) | [2] |

| Reagentia | 100mg, 250mg, 1g, 5g | - | €915.65 (1g) | - |

| BLD Pharmatech | - | 95% | - | - |

| Angene Chemical | 100mg, 250mg, 1g, 5g | - | Contact for price | - |

Key Synthetic Route and Experimental Protocol

Understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common synthetic route involves the protection, bromination, and subsequent deprotection of an indoline precursor.

The following diagram illustrates a typical synthetic pathway.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 5-bromoindoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom, as in Methyl 5-bromoindoline-7-carboxylate, offers a versatile handle for further chemical modification, making it a valuable building block in drug discovery. However, the presence of the halogen and the overall chemical architecture necessitates a robust understanding of its handling and safety precautions to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety considerations and handling protocols for this compound, drawing upon established principles for managing halogenated organic compounds.

Hazard Identification and Risk Assessment: Understanding the Molecule

Indoline Core: Indoline itself is classified as an irritant.[1] Contact with skin and eyes can cause irritation, and inhalation may lead to respiratory tract irritation.[2]

Bromine Substituent: The presence of bromine significantly influences the compound's reactivity and potential toxicity. Brominated organic compounds can be lachrymatory and may release hydrogen bromide upon decomposition, which is a corrosive gas.[3] During a fire, toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[3]

Based on these structural alerts, this compound should be treated as a compound with the following potential hazards:

-

Skin and Eye Irritant: Causes skin irritation and potentially serious eye irritation.[2]

-

Respiratory Irritant: Inhalation of dust or vapors may irritate the respiratory system.

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.

-

Potential for Release of Toxic Gases: Decomposition under heat or in a fire can produce hazardous byproducts.[3]

A summary of the anticipated GHS hazard statements is provided in the table below.

| Hazard Class | GHS Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | H303: May be harmful if swallowed.[4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled.[4] |